N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide
Beschreibung
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with an ethylsulfonyl group, linked to a phenyl ring, and further connected to a 4-methoxybenzenesulfonamide moiety.
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-28(23,24)19-13-12-18(20-21-19)14-4-6-15(7-5-14)22-29(25,26)17-10-8-16(27-2)9-11-17/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTLWUWCCMPEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H17N3O5S2
- Molecular Weight : 419.5 g/mol
- IUPAC Name : N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Antiproliferative Effects : Studies indicate that this sulfonamide can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Modulation of Protein Interactions : It may interfere with protein-protein interactions critical for cell survival and proliferation.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent activity against these cells.
- Antimicrobial Properties : In vitro tests showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to a reduction in inflammatory markers and joint swelling, demonstrating its anti-inflammatory properties. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide:
- A study published in a peer-reviewed journal highlighted modifications to the sulfonamide group that improved its potency against cancer cell lines by up to 30% compared to the parent compound.
- Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, paving the way for further drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 921544-25-4)
- Molecular Formula : C₁₉H₁₈FN₃O₄S₂
- Molecular Weight : 435.5 g/mol
- Key Differences :
4-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 946283-42-7)
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 405.5 g/mol
- Key Differences :
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 1005307-77-6)
- Molecular Formula : C₁₉H₁₆ClN₃O₃S
- Molecular Weight : 401.9 g/mol
- Key Differences: Substitutes the sulfonamide group with a benzamide moiety.
4-Methoxybenzenesulfonamide Derivatives
- Example: N-(4-Methoxyphenyl)benzenesulfonamide (Acta Cryst. E67, o298)
- Key Differences :
Research Findings
Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~441.5 | 4-Methoxybenzenesulfonamide | Moderate | ~2.1 |
| CAS 921544-25-4 | 435.5 | 4-Fluoro-3-methylbenzenesulfonamide | Low | ~2.8 |
| CAS 946283-42-7 | 405.5 | Piperazine-carbonyl, 6-methoxypyridazine | High | ~1.5 |
| CAS 1005307-77-6 | 401.9 | Benzamide, 4-chloro | Low | ~3.0 |
- Key Observations: The methoxy group in the target compound balances solubility and lipophilicity, making it favorable for oral bioavailability. Piperazine-containing derivatives (e.g., CAS 946283-42-7) show enhanced solubility due to polar groups but may face challenges in cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
